

# What is the difference between diazoxide and Diazoxide choline?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Diazoxide choline |           |
| Cat. No.:            | B8422379          | Get Quote |

An In-depth Technical Guide to the Core Differences Between Diazoxide and **Diazoxide Choline** 

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Diazoxide is a well-established potassium channel activator used primarily for its antihypertensive and hyperglycemic effects. **Diazoxide choline** is a novel, patent-protected crystalline salt of the parent molecule, diazoxide.[1][2] The fundamental distinction lies not in the mechanism of action of the active moiety—which remains diazoxide—but in the formulation and resulting pharmacokinetic profile enabled by the choline salt. **Diazoxide choline** was specifically developed to create a controlled-release oral tablet (DCCR), facilitating once-daily administration and stable plasma concentrations, a significant advancement over the immediate-release diazoxide suspension.[3][4][5] This guide provides a detailed technical comparison of their chemical properties, formulation, pharmacokinetics, and clinical applications, supported by quantitative data, experimental protocols, and pathway diagrams.

#### **Chemical and Formulation Differences**

The active pharmacological agent for both compounds is diazoxide. **Diazoxide choline** is a new chemical entity that is the choline salt of diazoxide.[2] Upon oral administration, **diazoxide choline** rapidly hydrolyzes, releasing diazoxide for absorption.[6][7]



The primary innovation of **diazoxide choline** lies in its enhanced physicochemical properties, particularly its improved solubility.[3][4] This increased solubility across all physiologically relevant pH values allows for the creation of a proprietary, once-daily, extended-release tablet formulation known as DCCR (**Diazoxide Choline** Controlled-Release).[8][9] In contrast, traditional diazoxide is formulated as an oral suspension (e.g., Proglycem®), which is an immediate-release product requiring two to three daily doses to maintain therapeutic levels.[3] [4][5]

The development of the choline salt and the controlled-release formulation are covered by multiple patents.[10][11][12]

Table 1: Comparison of Chemical and Physical Properties

| Property          | Diazoxide                                                                | Diazoxide Choline                                                                                              |
|-------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 7-chloro-3-methyl-4H- $1\lambda^6$ ,2,4-benzothiadiazine 1,1-dioxide[13] | 7-chloro-3-methyl-1λ <sup>6</sup> ,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium [14] |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> CIN <sub>2</sub> O <sub>2</sub> S[13][15]  | C13H20CIN3O3S[14][16]                                                                                          |
| Molar Mass        | 230.67 g·mol <sup>-1</sup> [13][15]                                      | 333.84 g/mol [14]                                                                                              |
| Formulation       | Oral Suspension (Immediate-<br>Release)[3][4]                            | Extended-Release Oral Tablet[8][17]                                                                            |
| Active Moiety     | Diazoxide[13]                                                            | Diazoxide[7]                                                                                                   |

#### **Mechanism of Action**

The pharmacological activity of both diazoxide and **diazoxide choline** is mediated by the diazoxide molecule. Diazoxide is a potent activator of ATP-sensitive potassium (K-ATP) channels found in various tissues, including pancreatic  $\beta$ -cells, vascular smooth muscle cells, and neurons in the central nervous system.[9][18][19]







In Pancreatic  $\beta$ -Cells: By opening K-ATP channels, diazoxide increases potassium efflux, leading to hyperpolarization of the  $\beta$ -cell membrane.[18][19] This hyperpolarization prevents the influx of calcium through voltage-gated calcium channels, which is a critical step for insulin vesicle fusion and secretion. The net effect is the potent inhibition of insulin release, leading to an increase in blood glucose levels.[18][19][20] This is the primary mechanism for its use in treating hyperinsulinemic hypoglycemia.[2][18]

In the Central Nervous System (for Prader-Willi Syndrome): Diazoxide is capable of crossing the blood-brain barrier.[4][9][21] In the hypothalamus, it is thought to activate K-ATP channels on Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons.[4][9] Activation of these channels is believed to reduce the secretion of NPY and AgRP, which are potent appetite-stimulating neuropeptides.[4][9] This central action is the proposed mechanism for reducing hyperphagia in individuals with Prader-Willi Syndrome (PWS).[2][9]





Click to download full resolution via product page

**Figure 1:** Signaling pathway of diazoxide in pancreatic  $\beta$ -cells.



## **Comparative Pharmacokinetics**

The most significant difference between diazoxide and **diazoxide choline** lies in their pharmacokinetic profiles, driven entirely by the formulation. **Diazoxide choline**'s extended-release tablet (DCCR) is designed to provide stable plasma concentrations over a 24-hour period, contrasting sharply with the peaks and troughs observed with the immediate-release diazoxide suspension.[3][4]

A single-dose pharmacokinetic study (PK001) in obese subjects directly compared DCCR with the diazoxide oral suspension (Proglycem®).[6][7][22] The results demonstrate that while the total drug exposure (AUC) is comparable, the rate of absorption and peak concentration are markedly different.[6][7] DCCR achieves a much lower peak concentration (Cmax) and a significantly delayed time to peak concentration (Tmax), consistent with its extended-release profile.[6][7] This profile may contribute to better tolerability compared to equivalent doses of the immediate-release formulation.[3][4][23]

Table 2: Single-Dose Pharmacokinetic Parameters of DCCR vs. Diazoxide Oral Suspension

| Parameter                         | Diazoxide Choline (DCCR)               | Diazoxide Oral Suspension (Proglycem®) |
|-----------------------------------|----------------------------------------|----------------------------------------|
| Tmax (Time to Peak Concentration) | 22 hours[6]                            | 6.5 hours[6]                           |
| Cmax (Peak Plasma Concentration)  | 9.07 - 9.25 μg/mL[6][7]                | 13.32 - 13.5 μg/mL[6][7]               |
| AUC₀-∞ (Total Drug Exposure)      | 588.34 - 618.53 μg <i>hr/mL</i> [6][7] | 678.01 - 697.12 μghr/mL[6][7]          |
| Terminal Half-life                | ~29.2 hours[6]                         | ~32.4 hours[6]                         |
| Dosing Frequency                  | Once Daily[8]                          | 2-3 Times Daily[3][4]                  |

Data from the PK001 study in obese subjects.[6][7]





Click to download full resolution via product page

Figure 2: Logical flow of pharmacokinetic profiles.

## **Clinical Development and Application**

While the active moiety is the same, the distinct formulations have led to different clinical applications.

- Diazoxide (Proglycem®): Approved for decades to treat low blood sugar (hypoglycemia) from specific causes like hyperinsulinism.[10][15] Its use is often in neonates, infants, and children.[20]
- Diazoxide Choline (Vykat XR™): Specifically developed and approved for the treatment of hyperphagia (excessive hunger) in adults and pediatric patients aged 4 and older with Prader-Willi Syndrome (PWS).[8][17][24] The once-daily, controlled-release formulation was designed to provide the continuous CNS exposure needed to manage the chronic and life-threatening hyperphagia characteristic of PWS.[1][25] In clinical trials, DCCR administration was associated with improvements in hyperphagia, body composition (reduced fat mass, increased lean body mass), and behavior.[3][4][21][26]

### **Experimental Protocols**

The clinical development of **Diazoxide Choline** Controlled-Release (DCCR) for Prader-Willi Syndrome was primarily evaluated in the DESTINY PWS program.

#### Foundational & Exploratory





#### 6.1 DESTINY PWS (NCT03440814) Phase 3 Trial Protocol

This study was a pivotal trial assessing the efficacy and safety of DCCR in PWS patients.

- Study Design: A 13-week, randomized, double-blind, placebo-controlled Phase 3 trial.[3][23] [24] Participants were randomized in a 2:1 ratio to receive either DCCR or a placebo.[3][23]
- Participant Population: 127 individuals with genetically confirmed PWS, aged 4 years and older, who presented with hyperphagia.[3][23][24]
- Primary Endpoint: The primary efficacy measure was the change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a validated tool to assess foodseeking behaviors and appetite in PWS.[4][23]
- Secondary Endpoints: Included assessments of body composition (fat mass and lean body mass via DXA scan), behavioral changes (e.g., aggression, anxiety), and global impression scores from both clinicians (CGI-I) and caregivers (CGI-C).[3][4][23]
- Key Outcomes: While the primary endpoint did not reach statistical significance in the full
  analysis set, a pre-planned analysis showed a significant improvement in hyperphagia for
  participants with severe baseline hyperphagia.[21][23] DCCR treatment was also associated
  with significant improvements in key secondary endpoints, including a reduction in body fat
  mass and better clinician-reported outcomes (CGI-I).[3][4][23]





Click to download full resolution via product page

Figure 3: High-level workflow of the DESTINY PWS Phase 3 trial.

#### Conclusion

The distinction between diazoxide and **diazoxide choline** is a prime example of pharmaceutical product evolution, where modifying a known active molecule into a new salt form enables significant therapeutic advantages through formulation. While their fundamental mechanism of action is identical, **diazoxide choline**'s development as a controlled-release tablet (DCCR) provides a superior pharmacokinetic profile with stable, once-daily dosing. This



innovation has been pivotal in successfully targeting a new therapeutic indication—
hyperphagia in Prader-Willi Syndrome—a clinical application for which the immediate-release
diazoxide suspension is not suited. For drug development professionals, this case underscores
the profound impact of formulation science on clinical utility and therapeutic targeting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Soleno Therapeutics Announces Regulatory Update on DCCR [globenewswire.com]
- 2. A randomized pilot efficacy and safety trial of diazoxide choline controlled-release in patients with Prader-Willi syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazoxide Choline Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fpwr.org [fpwr.org]
- 6. Pharmacokinetics of Diazoxide Choline Controlled-Release Tablets, a Once Daily Treatment Being Evaluation in Patients with Prader Willi Syndrome | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 7. abstracts.eurospe.org [abstracts.eurospe.org]
- 8. neurologylive.com [neurologylive.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. praderwillinews.com [praderwillinews.com]
- 11. Soleno Therapeutics Announces Issuance of New U.S. Patent for DCCR in Treatment of Prader-Willi Syndrome – Soleno Therapeutics Inc. [investors.soleno.life]
- 12. Will Soleno Therapeutics' patents protect against generic competition for its anticipated DCCR drug? Markman Advisors [markmanadvisors.com]
- 13. Diazoxide | C8H7ClN2O2S | CID 3019 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Diazoxide choline | C13H20ClN3O3S | CID 25014811 PubChem [pubchem.ncbi.nlm.nih.gov]



- 15. Diazoxide Wikipedia [en.wikipedia.org]
- 16. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 17. drugs.com [drugs.com]
- 18. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension -PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 20. Diazoxide Mechanism of Action My Endo Consult [myendoconsult.com]
- 21. Diazoxide Choline Extended-Release Tablet in People with Prader-Willi Syndrome: Results from Long-Term Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. praderwillinews.com [praderwillinews.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. fpwr.org [fpwr.org]
- 26. fpwr.org [fpwr.org]
- To cite this document: BenchChem. [What is the difference between diazoxide and Diazoxide choline?]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8422379#what-is-the-difference-between-diazoxide-and-diazoxide-choline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com